1-Azakenpaullone

Übersicht

Beschreibung

AZAKENPAULLONE is a synthetic organic compound known for its potent and selective inhibition of glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including insulin signaling, glycogen synthesis, and Wnt signaling pathways .

Vorbereitungsmethoden

Die Synthese von AZAKENPAULLON beinhaltet ein zweistufiges Protokoll, das eine Indium-Trichlorid-vermittelte intramolekulare Cyclisierung unter milden Reaktionsbedingungen umfasst . Diese Methode hat sich als deutlich effizienter in der Synthese und mit reduzierter Abfallproduktion erwiesen. Der prägnante Syntheseprozess verläuft wie folgt:

Schritt 1: Indiumtrichlorid-vermittelte intramolekulare Cyclisierung.

Schritt 2: Milde Reaktionsbedingungen zur Vervollständigung der Synthese.

Diese Methode erhöht nicht nur die Effizienz der Synthese, sondern minimiert auch die Umweltbelastung .

Analyse Chemischer Reaktionen

Structural Modifications and Derivatives

Modifications to the paullone scaffold enhance selectivity for GSK-3β over cyclin-dependent kinases (CDKs):

-

Aza-Substitution : Replacing the C1 carbon with nitrogen (1-aza modification) redistributes electron density, reducing CDK1/cyclin B binding affinity while maintaining GSK-3β inhibition ( ).

-

9-Cyano Derivative (Cazpaullone) : Introducing a cyano group at C9 improves β-cell protective effects in diabetes models, highlighting the role of electronic effects in biological activity ( ).

| Derivative | IC₅₀ (GSK-3β) | Selectivity (GSK-3β vs. CDK1) | Key Application |

|---|---|---|---|

| This compound | 18 nM | >100-fold | Cellular regeneration |

| Cazpaullone | 23 nM | >50-fold | β-cell replication |

Reactivity and Charge Distribution

The selectivity of this compound is attributed to its unique charge distribution:

-

The electron-deficient pyridinic nitrogen at position 1 creates a dipole moment that favors interactions with GSK-3β’s ATP-binding pocket ( ).

-

Molecular docking studies suggest the bromine atom at C9 forms hydrophobic contacts with Leu132 and Val135 residues in GSK-3β, stabilizing the inhibitor-enzyme complex ( ).

Stability and Solubility

This compound exhibits limited aqueous solubility but high stability in DMSO (≥15 mg/mL) ( ). Its powder form remains stable at -20°C for long-term storage, with no significant degradation under ambient conditions for short periods ( ).

Comparative Analysis with Paullone Analogues

| Parameter | This compound | Kenpaullone |

|---|---|---|

| GSK-3β IC₅₀ | 18 nM | 23 nM |

| CDK1/cyclin B IC₅₀ | 2.0 µM | 0.4 µM |

| Synthetic Complexity | Low (2 steps) | Moderate (4–5 steps) |

The 1-aza modification reduces off-target CDK activity while maintaining potency, making it preferable for targeted therapies ( ).

Key Research Findings

-

Cellular Regeneration : this compound promotes β-cell proliferation in rat insulinoma cells (INS-1E) at 1 µM, with minimal cytotoxicity ( ).

-

Kinase Selectivity : Its >100-fold selectivity for GSK-3β over CDK1/cyclin B is unmatched among paullones ( ).

-

Mechanistic Insights : Transient upregulation of Pax4 mRNA in β cells links GSK-3β inhibition to transcriptional regulation ( ).

Wissenschaftliche Forschungsanwendungen

Osteoblastic Differentiation and Bone Tissue Engineering

Mechanism of Action : 1-Azakenpaullone enhances osteoblastic differentiation in human mesenchymal stem cells (MSCs) through the activation of Wnt signaling pathways. This activation leads to the nuclear accumulation of β-catenin, which is essential for the expression of osteoblast-specific genes such as Runx2.

Key Findings :

- Increased Alkaline Phosphatase (ALP) Activity : Treatment with this compound significantly increased ALP activity in MSCs, indicating enhanced osteoblastic differentiation .

- Mineralized Matrix Formation : The compound promoted mineralized matrix formation, confirmed by Alizarin red staining .

- Gene Expression Profiling : Global gene expression analysis revealed that this compound treatment resulted in the upregulation of 1750 mRNA transcripts associated with bone formation, including key markers like COL1A1 and OPN .

| Parameter | Control (DMSO) | This compound (3 µM) |

|---|---|---|

| ALP Activity (relative units) | Baseline | Significantly increased |

| Mineralized Matrix Formation | Minimal | Substantial |

| Upregulated Genes | - | ALP, OC, ON, COL1A1, OPN |

Cellular Regeneration and Regenerative Medicine

Recent studies suggest that this compound may have broader implications in cellular regeneration beyond bone tissue. Its selective inhibition of GSK-3β can promote cellular survival and proliferation in various contexts.

Research Insights :

- Enhanced Cell Viability : In vitro studies demonstrated that MSCs treated with this compound exhibited improved viability compared to controls .

- Potential for Tissue Engineering : The compound's ability to modulate signaling pathways related to cell growth makes it a promising candidate for applications in tissue engineering and regenerative therapies .

Neuroprotection and Cognitive Enhancement

In the field of neuroscience, GSK-3β inhibitors like this compound have been investigated for their neuroprotective effects.

Case Studies :

- Tau Phosphorylation Reduction : Research indicates that GSK-3β inhibition can reduce tau phosphorylation, a key factor in neurodegenerative diseases such as Alzheimer's .

- Cognitive Improvement in Animal Models : In transgenic mouse models expressing human tau, treatment with GSK-3 inhibitors led to reduced tau aggregation and improved cognitive functions .

Wirkmechanismus

AZAKENPAULLONE exerts its effects by selectively inhibiting glycogen synthase kinase-3β (GSK-3β). This inhibition affects several cellular pathways, including insulin signaling, glycogen synthesis, and Wnt signaling . The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of GSK-3β and preventing its activity . This inhibition leads to various downstream effects, including increased cell proliferation, stemness, and differentiation .

Vergleich Mit ähnlichen Verbindungen

AZAKENPAULLON ist einzigartig aufgrund seiner selektiven Hemmung von GSK-3β mit minimaler Aktivität auf andere verwandte Kinasen wie die Cyclin-abhängigen Kinasen (CDKs) CDK1 und CDK5 . Ähnliche Verbindungen sind:

Kenpaullon: Ein weiterer GSK-3β-Inhibitor, jedoch mit breiterer Aktivität auf CDKs.

TTNPB: Ein Analogon von Retinsäure, das selektiv Retinsäure-Rezeptoren aktiviert.

Diese Verbindungen weisen einige Gemeinsamkeiten in ihren Wirkmechanismen auf, unterscheiden sich jedoch in ihrer Selektivität und spezifischen Anwendungen.

Biologische Aktivität

1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that has garnered attention for its potential applications in regenerative medicine, particularly in enhancing osteoblast differentiation and function in human mesenchymal stem cells (MSCs). This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

This compound selectively inhibits GSK-3β, a key regulator in various signaling pathways including Wnt, Hedgehog, and TGFβ. By inhibiting GSK-3β, this compound promotes the activation of these pathways, which are crucial for cell proliferation, differentiation, and survival. The compound has been shown to enhance the expression of osteoblast-specific genes and increase alkaline phosphatase (ALP) activity, a marker of osteoblastic differentiation.

Osteoblastic Differentiation

A pivotal study demonstrated that treatment with this compound significantly increased ALP activity and mineralized matrix formation in human MSCs. The study utilized a concentration of 3 µM and reported the following key findings:

- Gene Expression : Global gene expression profiling revealed that this compound treatment led to the upregulation of 1750 mRNA transcripts associated with osteoblastic differentiation while downregulating 2171 transcripts compared to control cells. Notably, genes such as ALP, osteocalcin (OC), osteonectin (ON), collagen type I alpha 1 (COL1A1), and osteopontin (OPN) were significantly upregulated .

- Signaling Pathways : Bioinformatics analysis indicated that treatment with this compound enriched networks related to CAMP, PI3K, P38 MAPK, and HIF1A signaling pathways. These networks play critical roles in connective tissue development and cellular responses to hypoxia .

Effects on β-Cell Function

In addition to its role in bone biology, this compound has been investigated for its effects on pancreatic β-cells. A study involving c-Kit Wv/+ male mice showed that administration of this compound improved glucose tolerance and enhanced β-cell proliferation by modulating the Akt/GSK-3β signaling pathway. The treatment resulted in increased levels of β-catenin and cyclin D1 in pancreatic islets, suggesting a protective effect against diabetes onset .

Study on Human MSCs

In a detailed examination of human MSCs treated with this compound:

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays to measure ALP activity and mineralization.

- Results : The treated cells exhibited significantly higher ALP staining intensity and mineralized matrix formation compared to controls. This was confirmed through Alizarin red staining techniques .

In Vivo Studies on Mice

Another significant investigation involved administering this compound to c-Kit mice over two weeks:

- Findings : Treated mice showed normal fasting blood glucose levels and improved insulin secretion capabilities. The study concluded that inhibition of GSK-3β by this compound could delay diabetes onset by enhancing β-cell function .

Summary Table of Biological Activities

Eigenschaften

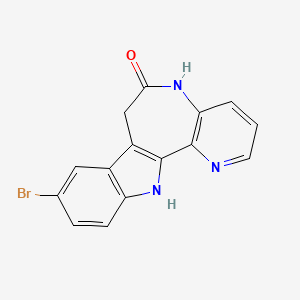

IUPAC Name |

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.